molecular formula C10H20N2O3 B3000758 Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate CAS No. 1547277-22-4

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate

Cat. No. B3000758
CAS RN: 1547277-22-4
M. Wt: 216.281
InChI Key: DVJWDGFZUAHTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate is a compound that falls within the category of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are of interest due to their presence in biologically active molecules and potential use in medicinal chemistry. The tert-butyl group attached to the azetidine ring is a common protecting group used in organic synthesis to improve the steric bulk and alter the reactivity of the molecule.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For example, the synthesis of di- and tri-organotin derivatives of a related azetidine compound was achieved by using a protected azetidine precursor . Another synthesis route described the transformation of an acetonide protected azir

Scientific Research Applications

Synthesis and Modification

  • Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate and its derivatives have been synthesized for various scientific applications. For instance, azetidine-2-carboxylic acid analogs with different heteroatomic side chains have been created for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized to explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Building Blocks in Medicinal Chemistry

  • Protected 3-haloazetidines, closely related to tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate, are utilized as versatile building blocks in medicinal chemistry. These compounds have been employed in the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Intermediate in Pharmaceutical Synthesis

  • It also plays a role as an intermediate in the synthesis of pharmaceutical compounds. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a derivative of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate, has been synthesized as an intermediate of a target mTOR targeted PROTAC molecule (Zhang et al., 2022).

Role in Organic Synthesis

  • In organic chemistry, derivatives of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate are used in various syntheses and structural modifications, contributing to the development of new compounds with potential applications in different fields, including the pharmaceutical industry (Vorona et al., 2007).

Applications in Crystallography

  • The compound has also found applications in crystallography studies, where its structure and properties are analyzed to understand its behavior in different chemical environments and potential use in material sciences (Moriguchi et al., 2014).

Safety and Hazards

The compound is considered hazardous and has the following hazard statements: H303, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJWDGFZUAHTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.